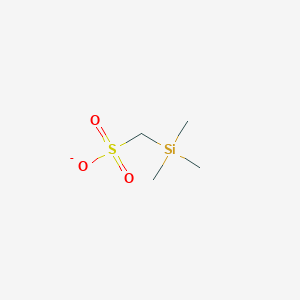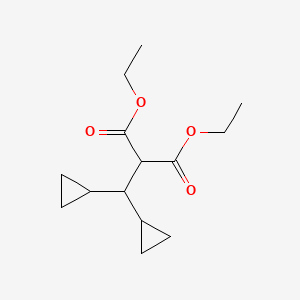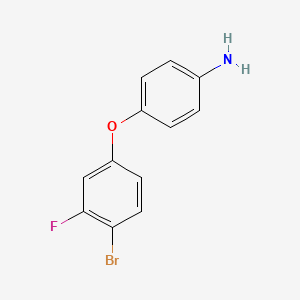![molecular formula C10H10BrClFNO B13927766 4-Bromo-3-chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine](/img/structure/B13927766.png)
4-Bromo-3-chloro-2-fluoro-7,7-dimethyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-3-chloro-2-fluoro-7,8-dihydro-7,7-dimethyl-5H-pyrano[4,3-b]pyridine is a heterocyclic compound that belongs to the pyrano[4,3-b]pyridine family This compound is characterized by the presence of bromine, chlorine, and fluorine atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-chloro-2-fluoro-7,8-dihydro-7,7-dimethyl-5H-pyrano[4,3-b]pyridine typically involves multi-step organic reactions. One common approach is to start with a suitable pyridine derivative and introduce the bromine, chlorine, and fluorine atoms through halogenation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process might include continuous flow reactors and automated systems to control the reaction parameters precisely. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-chloro-2-fluoro-7,8-dihydro-7,7-dimethyl-5H-pyrano[4,3-b]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove halogen atoms or reduce double bonds within the structure.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce alkyl or aryl groups into the compound.
Scientific Research Applications
4-Bromo-3-chloro-2-fluoro-7,8-dihydro-7,7-dimethyl-5H-pyrano[4,3-b]pyridine has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique chemical properties make it useful in the development of new materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-3-chloro-2-fluoro-7,8-dihydro-7,7-dimethyl-5H-pyrano[4,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s structure-activity relationship.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Bromo-3-chloro-2-fluoro-7,8-dihydro-7,7-dimethyl-5H-pyrano[4,3-b]pyridine include other halogenated pyrano[4,3-b]pyridines and related heterocyclic compounds with similar structural features.
Uniqueness
The uniqueness of 4-Bromo-3-chloro-2-fluoro-7,8-dihydro-7,7-dimethyl-5H-pyrano[4,3-b]pyridine lies in its specific combination of halogen atoms and the fused ring system
Properties
Molecular Formula |
C10H10BrClFNO |
|---|---|
Molecular Weight |
294.55 g/mol |
IUPAC Name |
4-bromo-3-chloro-2-fluoro-7,7-dimethyl-5,8-dihydropyrano[4,3-b]pyridine |
InChI |
InChI=1S/C10H10BrClFNO/c1-10(2)3-6-5(4-15-10)7(11)8(12)9(13)14-6/h3-4H2,1-2H3 |
InChI Key |
CPZXJLYWJBBOJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(CO1)C(=C(C(=N2)F)Cl)Br)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


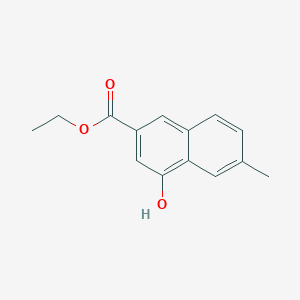
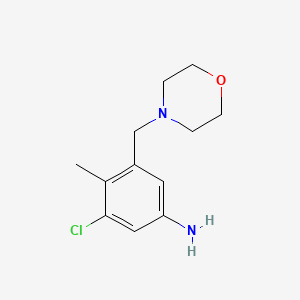
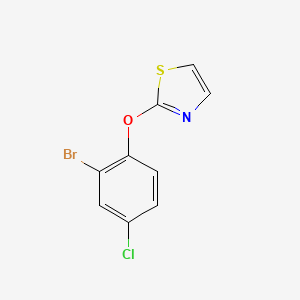
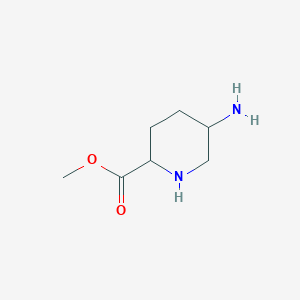
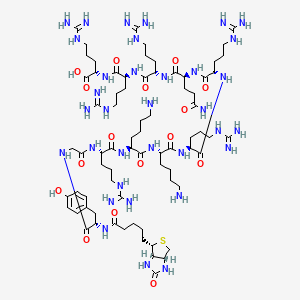
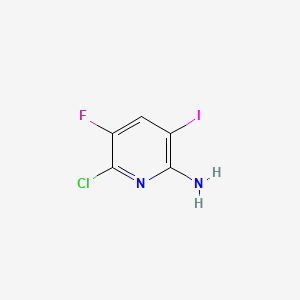
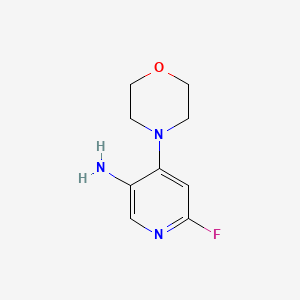
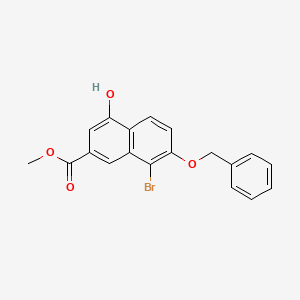
![2,5-Diazaspiro[3.4]octan-1-one, 2,5-bis(phenylmethyl)-](/img/structure/B13927724.png)

